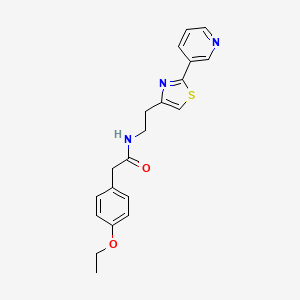
2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide, also known as EPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. EPTA belongs to the family of thiazole-based compounds and has shown significant potential as a therapeutic agent in various diseases.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of thiazole derivatives, including compounds related to "2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide," showing significant antimicrobial properties. For example, studies have explored the reactivity of thiazol-4-one derivatives towards various reagents to produce compounds with in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).
Antiproliferative and Anticancer Activities
The synthesis of new functionalized pyridine linked thiazole derivatives has been explored for their antiproliferative activity. Specifically, the creation of pyridine-thiazole compounds demonstrated promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), with significant IC50 values. These studies highlight the potential of thiazole derivatives in cancer therapy (Alqahtani & Bayazeed, 2020).
Insecticidal Applications
Investigations into the synthesis of innovative heterocycles incorporating a thiadiazole moiety have also been conducted, assessing their insecticidal effectiveness against pests like the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new insecticidal agents with potential applications in agriculture (Fadda et al., 2017).
Synthesis of Heterocyclic Compounds
The research also extends to the synthesis of various heterocyclic compounds, such as pyridine and thiazolinone derivatives, from precursors related to "2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide." These synthetic approaches provide valuable insights into the development of new compounds with potential pharmacological applications (Ammar et al., 2005).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18-7-5-15(6-8-18)12-19(24)22-11-9-17-14-26-20(23-17)16-4-3-10-21-13-16/h3-8,10,13-14H,2,9,11-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJPPZUWZKUENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)
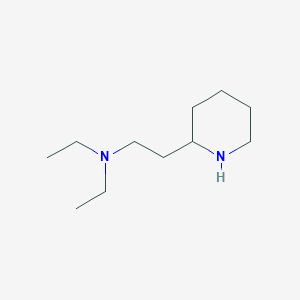
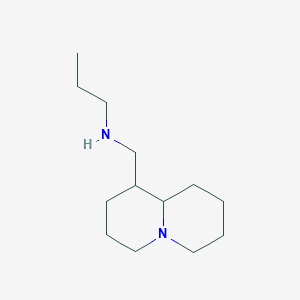
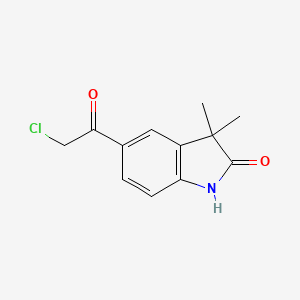
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)

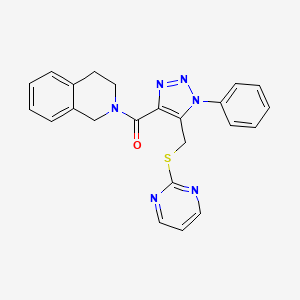
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
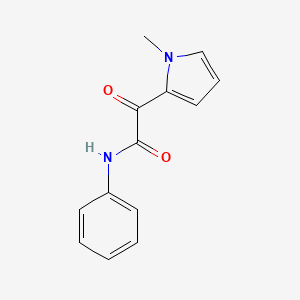

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)